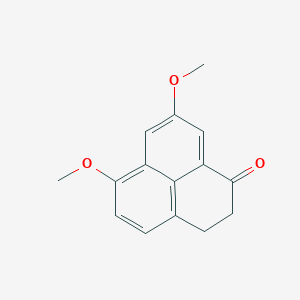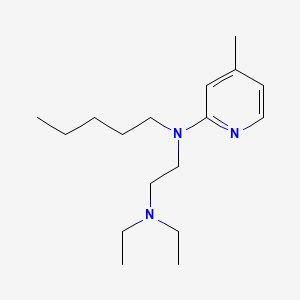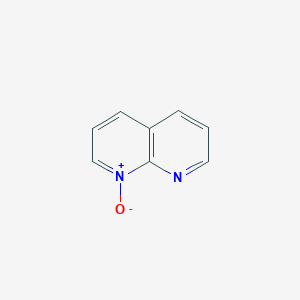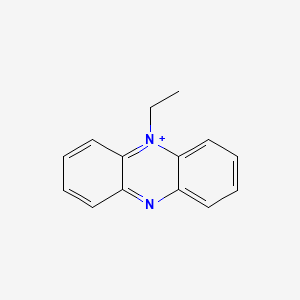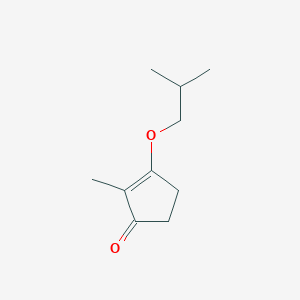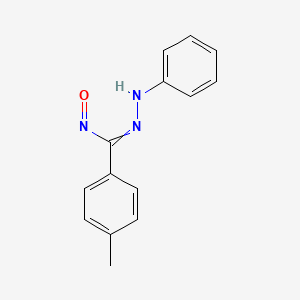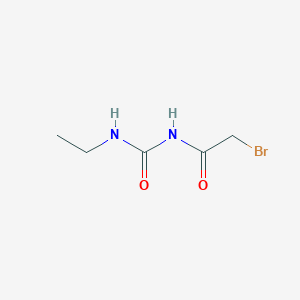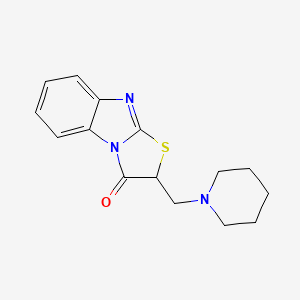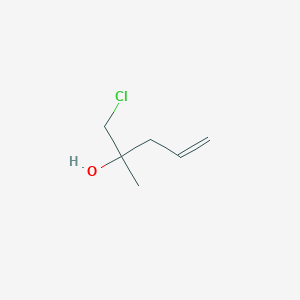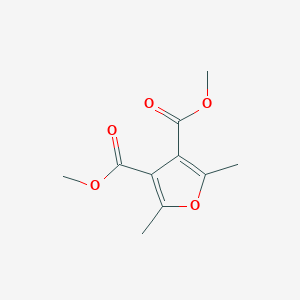
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin is a chemical compound known for its unique structure and properties It contains a dithiohydantoin core substituted with a hydroxy and chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the dithiohydantoin ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of 5-(2-oxo-5-chlorophenyl)dithiohydantoin
Reduction: Formation of 5-(2-hydroxyphenyl)dithiohydantoin
Substitution: Formation of 5-(2-hydroxy-5-methoxyphenyl)dithiohydantoin
Scientific Research Applications
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin involves its interaction with specific molecular targets and pathways. The hydroxy and chlorophenyl groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyphenyl)dithiohydantoin
- 5-(2-Hydroxy-5-methoxyphenyl)dithiohydantoin
- 5-(2-Hydroxy-4-chlorophenyl)dithiohydantoin
Uniqueness
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin stands out due to the presence of both hydroxy and chlorophenyl groups, which confer unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a compound of significant interest for further research and development.
Properties
CAS No. |
22054-49-5 |
|---|---|
Molecular Formula |
C9H7ClN2OS2 |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
5-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dithione |
InChI |
InChI=1S/C9H7ClN2OS2/c10-4-1-2-6(13)5(3-4)7-8(14)12-9(15)11-7/h1-3,7,13H,(H2,11,12,14,15) |
InChI Key |
OQGQEMZNZVWHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2C(=S)NC(=S)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


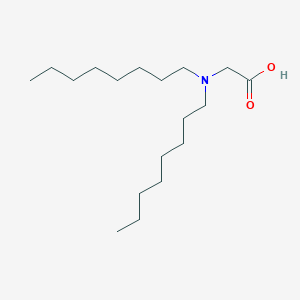
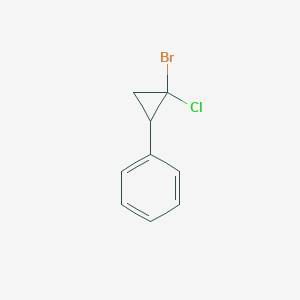
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
